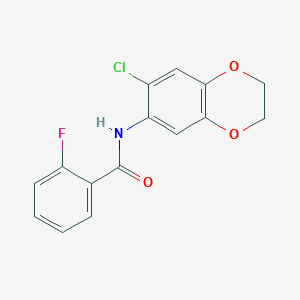![molecular formula C19H22N4O2S B493869 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE](/img/structure/B493869.png)
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyethyl Intermediate: The reaction begins with the alkylation of 4-isopropoxyphenol with an appropriate alkyl halide to form the 4-isopropoxyphenoxyethyl intermediate.
Sulfanyl Group Introduction: The intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Triazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine and a suitable aldehyde or ketone to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenoxyethyl structure but lacks the triazole and sulfanyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a boron-based structure with different functional groups.
Uniqueness
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a phenoxyethyl group, a sulfanyl group, and a 1,2,4-triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H22N4O2S |
|---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
3-phenyl-5-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O2S/c1-14(2)25-17-10-8-16(9-11-17)24-12-13-26-19-22-21-18(23(19)20)15-6-4-3-5-7-15/h3-11,14H,12-13,20H2,1-2H3 |
InChI Key |
ARPIKGGVTJYLOK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)
![2-ethoxy-6-phenyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B493789.png)

![2-Ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-phenyl-pyridine](/img/structure/B493791.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)


![2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B493797.png)
![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)
![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)
![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)
